molecular formula C7H2Cl2FIO B12957249 4-Chloro-2-fluoro-6-iodobenzoyl chloride

4-Chloro-2-fluoro-6-iodobenzoyl chloride

Cat. No.: B12957249
M. Wt: 318.90 g/mol
InChI Key: BXONZRSEWWVFQJ-UHFFFAOYSA-N
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Description

4-Chloro-2-fluoro-6-iodobenzoyl chloride is an organic compound with the molecular formula C7H3ClFIO. It is a derivative of benzoyl chloride, where the benzene ring is substituted with chlorine, fluorine, and iodine atoms. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-fluoro-6-iodobenzoyl chloride typically involves the chlorination, fluorination, and iodination of benzoyl chloride. One common method includes the reaction of 4-chlorobenzoyl chloride with fluorine and iodine sources under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and concentration of reactants to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-fluoro-6-iodobenzoyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine, fluorine, or iodine atoms are replaced by other nucleophiles.

    Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Oxidizing Agents: Agents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

    Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride are used for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation can produce a carboxylic acid derivative.

Scientific Research Applications

4-Chloro-2-fluoro-6-iodobenzoyl chloride has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis to introduce chlorine, fluorine, and iodine atoms into aromatic compounds.

    Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It is involved in the development of new drugs and therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Chloro-2-fluoro-6-iodobenzoyl chloride involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing groups (chlorine, fluorine, and iodine) on the benzene ring makes the carbonyl carbon highly electrophilic, facilitating nucleophilic attack. This reactivity is exploited in various chemical transformations to synthesize complex molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-6-iodobenzoyl chloride: Similar in structure but lacks the chlorine atom.

    4-Chloro-2-fluoro-1-iodobenzene: Similar but with different functional groups.

    2-Iodobenzoyl chloride: Lacks both chlorine and fluorine atoms.

Uniqueness

4-Chloro-2-fluoro-6-iodobenzoyl chloride is unique due to the presence of three different halogen atoms on the benzene ring. This unique combination of substituents imparts distinct reactivity and properties to the compound, making it valuable in various chemical synthesis processes.

Properties

Molecular Formula

C7H2Cl2FIO

Molecular Weight

318.90 g/mol

IUPAC Name

4-chloro-2-fluoro-6-iodobenzoyl chloride

InChI

InChI=1S/C7H2Cl2FIO/c8-3-1-4(10)6(7(9)12)5(11)2-3/h1-2H

InChI Key

BXONZRSEWWVFQJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)C(=O)Cl)I)Cl

Origin of Product

United States

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